Benzoic acid, octadecyl ester
Overview
Description
Benzoic acid, octadecyl ester is a chemical compound that is commonly used in scientific research. It is a white, crystalline substance that is insoluble in water but soluble in organic solvents. This compound is also known as stearyl benzoate and is used in a variety of applications in the pharmaceutical, cosmetic, and food industries.
Mechanism Of Action
The mechanism of action of benzoic acid, octadecyl ester is not well understood. However, it is believed to act as a surfactant and emulsifier, which helps to stabilize emulsions and suspensions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of benzoic acid, octadecyl ester. However, it is generally considered to be safe for use in pharmaceuticals, cosmetics, and food products.
Advantages And Limitations For Lab Experiments
One advantage of using benzoic acid, octadecyl ester in lab experiments is its ability to act as a solvent and emulsifier. This makes it useful for the formulation of pharmaceuticals and cosmetics. However, one limitation is that it is insoluble in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on benzoic acid, octadecyl ester. One area of research could focus on its potential use as a lubricant and plasticizer in the production of plastics and rubber. Another area of research could focus on its potential use as a surfactant and emulsifier in the formulation of new pharmaceuticals and cosmetics. Additionally, further research could be conducted to better understand the mechanism of action and biochemical effects of this compound.
In conclusion, benzoic acid, octadecyl ester is a widely used chemical compound in scientific research. Its ability to act as a solvent, emulsifier, and stabilizer makes it useful in a variety of applications in the pharmaceutical, cosmetic, and food industries. While there is limited research on its biochemical and physiological effects, it is generally considered to be safe for use. There are several future directions for research on this compound, including its potential use as a lubricant and plasticizer, as well as its potential use in the formulation of new pharmaceuticals and cosmetics.
Synthesis Methods
The synthesis of benzoic acid, octadecyl ester involves the reaction between benzoic acid and octadecanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Scientific Research Applications
Benzoic acid, octadecyl ester is widely used in scientific research as a solvent, emulsifier, and stabilizer. It is commonly used in the formulation of pharmaceuticals, cosmetics, and food products. In addition, it is used as a lubricant and plasticizer in the production of plastics and rubber.
properties
IUPAC Name |
octadecyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVFNOPNOTYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065130 | |
Record name | Benzoic acid, octadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, octadecyl ester | |
CAS RN |
10578-34-4 | |
Record name | Stearyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10578-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, octadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HD51EXK79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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